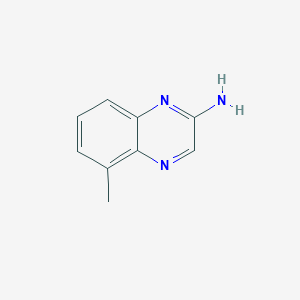

5-Methylquinoxalin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

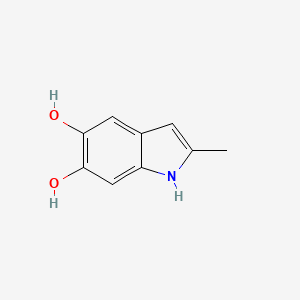

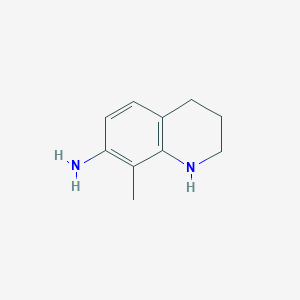

5-メチルキノキサリン-2-アミン: は、分子式C9H9N3を持つ複素環式芳香族アミンです。これは、ベンゼン環とピラジン環が融合した二環式化合物であるキノキサリンの誘導体です。

2. 製法

合成経路および反応条件: 5-メチルキノキサリン-2-アミンは、通常、o-フェニレンジアミンと2-メチルグリオキサールを酸性条件下で縮合させることによって合成されます。この反応は、キノキサリン環系を形成する中間体ジイミンを形成することによって進行します。この反応は通常、エタノールや酢酸などの溶媒中で行われ、生成物は再結晶によって精製されます。

工業的製造方法: 5-メチルキノキサリン-2-アミンの工業的製造は、同様の合成経路を使用しますが、より大規模で行われます。連続フロー反応器の使用や最適化された反応条件は、生成物の収率と純度を向上させることができます。さらに、溶媒リサイクルや廃棄物最小化などのグリーンケミストリーの原則を導入することで、プロセスをより持続可能にすることができます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylquinoxalin-2-amine typically involves the condensation of o-phenylenediamine with 2-methylglyoxal under acidic conditions. The reaction proceeds through the formation of an intermediate diimine, which cyclizes to form the quinoxaline ring system. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

化学反応の分析

反応の種類: 5-メチルキノキサリン-2-アミンは、以下を含む様々な化学反応を起こします。

酸化: この化合物は、酸化されてキノキサリン-2,3-ジオン誘導体を形成することができます。

還元: 還元反応は、この化合物を対応するジヒドロキノキサリン誘導体に変換することができます。

置換: 求電子置換反応は、キノキサリン環に様々な官能基を導入することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤がよく使用されます。

置換: ハロゲン、スルホニルクロリド、ニトロ化剤などの求電子試薬は、酸性または塩基性条件下で使用されます。

主な生成物:

酸化: キノキサリン-2,3-ジオン誘導体。

還元: ジヒドロキノキサリン誘導体。

置換: 使用される求電子試薬に応じて、様々な置換キノキサリン誘導体。

4. 科学研究における用途

化学: 5-メチルキノキサリン-2-アミンは、より複雑な複素環式化合物の合成におけるビルディングブロックとして使用されます。これは、キノキサリン系配位子や触媒の調製のための前駆体として役立ちます。

生物学: 生物学的研究において、5-メチルキノキサリン-2-アミンは、その潜在的な抗菌および抗がん特性について研究されています。これは、様々な細菌や真菌株だけでなく、癌細胞株に対しても活性を示しています。

医学: この化合物は、抗腫瘍剤としての使用を含む、その潜在的な治療用途について調査されています。特定の酵素や経路を阻害する能力は、薬剤開発の候補となっています。

産業: 産業セクターでは、5-メチルキノキサリン-2-アミンは、染料、顔料、およびポリマーの製造に使用されます。その独特の化学的特性は、材料科学の様々な用途に適しています。

科学的研究の応用

Chemistry: 5-Methylquinoxalin-2-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of quinoxaline-based ligands and catalysts.

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial and fungal strains, as well as cancer cell lines.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antitumor agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it suitable for various applications in materials science.

作用機序

5-メチルキノキサリン-2-アミンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、活性部位に結合することによって特定の酵素の活性を阻害し、それによって触媒機能をブロックすることができます。さらに、細胞受容体と相互作用し、シグナル伝達経路を調節し、増殖やアポトーシスなどの細胞プロセスに影響を与えることができます。

類似化合物との比較

類似化合物:

キノキサリン: 5位にメチル基がない親化合物。

2-メチルキノキサリン: 5位ではなく2位にメチル基を持つ誘導体。

6-メチルキノキサリン: 6位にメチル基を持つ誘導体。

独自性: 5-メチルキノキサリン-2-アミンは、5位にメチル基が存在することによって独自性を持ち、その化学反応性と生物活性を影響を与える可能性があります。この構造修飾は、特定の分子標的への結合親和性を強化し、その薬物動態特性を改善することができます。

特性

分子式 |

C9H9N3 |

|---|---|

分子量 |

159.19 g/mol |

IUPAC名 |

5-methylquinoxalin-2-amine |

InChI |

InChI=1S/C9H9N3/c1-6-3-2-4-7-9(6)11-5-8(10)12-7/h2-5H,1H3,(H2,10,12) |

InChIキー |

AKARWUFKICDPGJ-UHFFFAOYSA-N |

正規SMILES |

CC1=C2C(=CC=C1)N=C(C=N2)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,6-Dimethylspiro[3.4]octan-5-ol](/img/structure/B11918398.png)

![5,6-dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic acid](/img/structure/B11918420.png)

![3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11918436.png)